molecular formula C6H12N2 B14633569 3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole CAS No. 54490-63-0

3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14633569
CAS No.: 54490-63-0
M. Wt: 112.17 g/mol
InChI Key: BFPRKAOSDILNNU-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole is a versatile dihydropyrazole-based chemical intermediate designed for research and development applications in medicinal chemistry and organic synthesis. As part of the pyrazole heterocycle family, a privileged scaffold in drug discovery, this compound serves as a key building block for constructing more complex, biologically active molecules . Pyrazole and dihydropyrazole cores are recognized for their significant pharmacological potential and are found in a wide array of therapeutic agents, including anti-inflammatory, anticancer, antimicrobial, and antidepressant drugs . The reactivity of the pyrazole ring allows for further functionalization, enabling researchers to explore diverse chemical space . This makes this compound a valuable precursor in the synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this and similar dihydropyrazole derivatives to develop new lead compounds targeting various diseases, with particular interest in their potential as anti-inflammatory and anticancer agents . This product is intended for chemical synthesis and research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

54490-63-0

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

3-ethyl-4-methyl-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C6H12N2/c1-3-6-5(2)4-7-8-6/h5,7H,3-4H2,1-2H3

InChI Key

BFPRKAOSDILNNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNCC1C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles .

Scientific Research Applications

3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methyl, ethyl) at C3/C4 reduce ring strain and improve solubility in non-polar solvents .
  • Electron-withdrawing substituents (e.g., nitro, sulfonyl) enhance nonlinear optical (NLO) responses, as seen in 5-(4-nitrophenyl) derivatives .

Antimicrobial and Antitubercular Effects

  • 3-Ethyl-4-methyl derivative: Limited direct data, but analogous 4,5-dihydro-1H-pyrazoles with alkyl substituents show moderate antibacterial activity (MIC: 32–64 µg/mL) against Staphylococcus aureus and Escherichia coli .
  • 4-(1H-Imidazol-1-yl)-3,5-diaryl derivatives : Exhibit potent antitubercular activity (MIC: 2–8 µg/mL against M. tuberculosis H37Rv) due to imidazole’s metal-chelating capacity .
  • 5-(5-Chlorothiophen-2-yl) derivatives : High antifungal activity (MIC: 8 µg/mL against Candida albicans) attributed to the chlorothiophene moiety .

Antioxidant Activity

  • 3-Ethyl-4-methyl derivative: Not explicitly studied, but ethyl/methyl groups may reduce radical scavenging efficacy compared to electron-rich analogs.
  • 5-(Trifluoromethyl) derivatives : Show superior DPPH radical scavenging (IC${50}$: 12–18 µM) owing to the electronegative CF$3$ group .

Optimization Challenges :

  • Ortho-substituted aldehydes (e.g., ortho-anisaldehyde) often yield impure products, requiring chromatographic purification .
  • Hydrazine derivatives with bulky substituents (e.g., 4-fluorophenylhydrazine) necessitate prolonged reflux times (>6 h) .

Notes

Substituent Effects : Biological activity correlates with substituent electronic properties; electron-withdrawing groups enhance target binding but may reduce bioavailability .

Synthetic Limitations : Steric hindrance from C3/C4 alkyl groups (e.g., ethyl, methyl) can slow reaction kinetics, necessitating higher temperatures or catalysts .

Data Gaps : Direct studies on 3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole are sparse; most comparisons rely on structural analogs .

Q & A

Q. Why do some this compound derivatives show anti-tubercular activity in vitro but not in murine models?

  • Methodological Answer : Poor pharmacokinetics (e.g., plasma protein binding) or efflux pump activation (MDR1) may reduce efficacy. Conduct plasma stability assays and co-administer with efflux inhibitors (verapamil). Modify logD (1.5–2.5) and introduce hydrogen bond donors (-OH, -NH2) to enhance tissue penetration .

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